molecular formula C28H22Cl3N3O5 B8075271 Cilofexor CAS No. 2163097-55-8

Cilofexor

Cat. No.: B8075271
CAS No.: 2163097-55-8
M. Wt: 586.8 g/mol
InChI Key: KZSKGLFYQAYZCO-UHFFFAOYSA-N
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Description

. FXR is a nuclear receptor that plays a crucial role in bile acid metabolism, lipid metabolism, and glucose homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cilofexor is synthesized through a multi-step organic synthesis process. The synthesis involves the formation of the oxazole ring, chlorination, and subsequent coupling reactions to introduce the azetidine and pyridine moieties. The reaction conditions typically include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Cilofexor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Substitution reactions involve the use of nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified and processed to obtain this compound.

Scientific Research Applications

Cilofexor has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying FXR signaling pathways and bile acid metabolism. In biology, it is used to investigate the role of FXR in various cellular processes. In medicine, this compound is being evaluated for its potential therapeutic effects in treating liver diseases such as NAFLD and PSC. In industry, it is used in the development of new drugs targeting FXR.

Mechanism of Action

Cilofexor exerts its effects by binding to and activating the farnesoid X receptor (FXR). This activation leads to the modulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The molecular targets and pathways involved include the regulation of genes involved in bile acid transport, cholesterol metabolism, and glucose production.

Comparison with Similar Compounds

Cilofexor is compared with other FXR agonists such as obeticholic acid (OCA) and elafibranor. While OCA is a steroidal FXR agonist, this compound is nonsteroidal, which may offer advantages in terms of safety and tolerability. Elafibranor, on the other hand, is a dual PPARα/δ agonist with additional metabolic benefits. This compound's uniqueness lies in its selective activation of FXR without the steroid structure, potentially reducing the risk of side effects associated with steroidal compounds.

List of Similar Compounds

  • Obeticholic Acid (OCA)

  • Elafibranor

  • Liraglutide

  • Semaglutide

Properties

IUPAC Name

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSKGLFYQAYZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418274-28-8
Record name Cilofexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilofexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CILOFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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